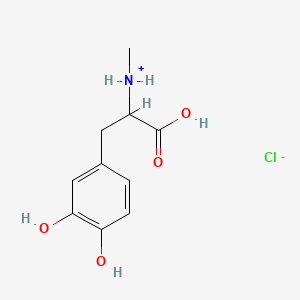![molecular formula C13H14N2O4S B14175350 3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide CAS No. 919784-23-9](/img/structure/B14175350.png)
3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring and a hydroxypropan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiazole to yield the benzamide.
Introduction of the Hydroxypropan-2-yl Group: The hydroxypropan-2-yl group can be introduced via an etherification reaction. This involves reacting the benzamide with (S)-propylene oxide in the presence of a base such as potassium carbonate.
Final Assembly: The final step involves the coupling of the hydroxypropan-2-yl ether with the benzamide core under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The benzamide can be reduced to the corresponding amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the hydroxy groups can yield 3-keto-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide.
Reduction: Reduction of the benzamide can produce 3-hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)aniline.
Substitution: Electrophilic substitution on the thiazole ring can yield various substituted thiazole derivatives.
科学的研究の応用
3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxypropan-2-yl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The benzamide core can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)aniline: Similar structure but with an amine group instead of a benzamide.
3-Keto-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide: Similar structure but with a keto group instead of a hydroxy group.
Uniqueness
3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and biological activity. The presence of both the thiazole ring and the hydroxypropan-2-yl group makes it a versatile compound for various applications.
特性
CAS番号 |
919784-23-9 |
|---|---|
分子式 |
C13H14N2O4S |
分子量 |
294.33 g/mol |
IUPAC名 |
3-hydroxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H14N2O4S/c1-8(7-16)19-11-5-9(4-10(17)6-11)12(18)15-13-14-2-3-20-13/h2-6,8,16-17H,7H2,1H3,(H,14,15,18)/t8-/m0/s1 |
InChIキー |
BHOFDPVMXSZUKN-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](CO)OC1=CC(=CC(=C1)O)C(=O)NC2=NC=CS2 |
正規SMILES |
CC(CO)OC1=CC(=CC(=C1)O)C(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)
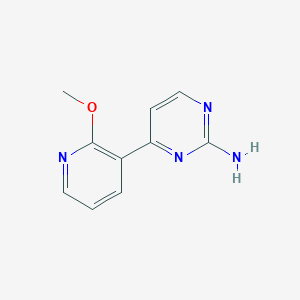
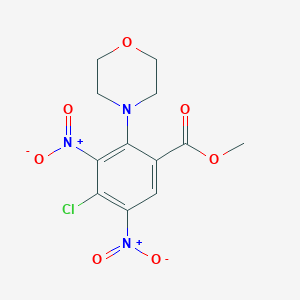

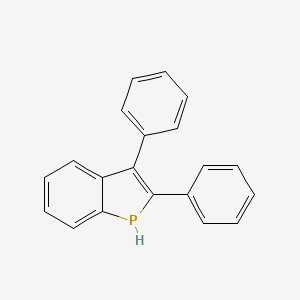
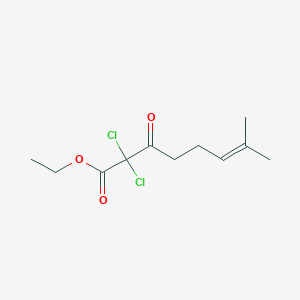
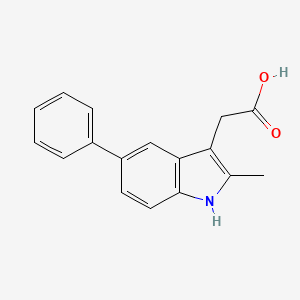
![5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14175313.png)
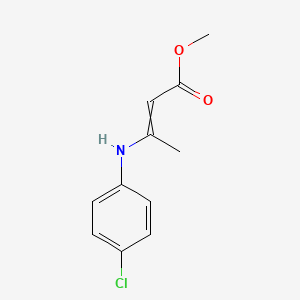
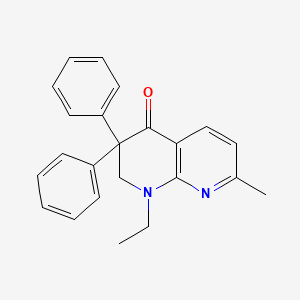
![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)
![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)
